molecular formula C13H12BrNO B2803630 3-Benzyl-4-bromo-1-methylpyridin-2-one CAS No. 2241142-71-0

3-Benzyl-4-bromo-1-methylpyridin-2-one

Cat. No.: B2803630
CAS No.: 2241142-71-0
M. Wt: 278.149
InChI Key: VHGOMOOUJSFXIP-UHFFFAOYSA-N
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Description

3-Benzyl-4-bromo-1-methylpyridin-2-one is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.149 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is characterized by a pyridinone core substituted with benzyl, bromo, and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-bromo-1-methylpyridin-2-one typically involves the following steps:

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-bromo-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridinone ring.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyridinones with various functional groups.

    Oxidation: Formation of oxidized derivatives such as pyridine N-oxides.

    Reduction: Formation of reduced derivatives like dihydropyridinones.

    Coupling: Formation of biaryl compounds through carbon-carbon bond formation.

Scientific Research Applications

3-Benzyl-4-bromo-1-methylpyridin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although it is not yet approved for clinical use.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-bromo-1-methylpyridin-2-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: A simpler analog with a bromine and methyl group on the pyridine ring.

    3-Bromopyridine: A related compound with a bromine atom on the pyridine ring.

    2-Bromo-5-methylpyridine: Another analog with bromine and methyl groups on the pyridine ring.

Uniqueness

3-Benzyl-4-bromo-1-methylpyridin-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential biological activities compared to its simpler analogs. This structural complexity makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-benzyl-4-bromo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-15-8-7-12(14)11(13(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGOMOOUJSFXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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